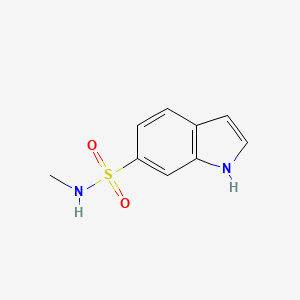

N-methyl-1H-indole-6-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-methyl-1H-indole-6-sulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3 |

InChI Key |

JFJZUXBRSGEOTE-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N Methyl 1h Indole 6 Sulfonamide Analogues

Classical Approaches for Indole-Sulfonamide Construction

Traditional methods for synthesizing indole (B1671886) sulfonamides have historically relied on fundamental organic reactions, primarily focusing on the direct functionalization of the indole core or the condensation of pre-functionalized fragments.

Sulfonylation of Indole Precursors

Direct sulfonylation of the indole nucleus represents the most straightforward conceptual approach to forming the C-S bond required for indole sulfonamides. This typically involves an electrophilic aromatic substitution reaction where the indole acts as the nucleophile. However, the inherent reactivity of the indole ring presents a significant challenge. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack, followed by the C-2 position, especially if the C-3 position is blocked. nih.gov Consequently, direct sulfonylation of an N-methylindole precursor often leads to a mixture of isomers, with the 3-sulfonyl and 2-sulfonyl derivatives being major products. nih.govrsc.org

Reagents such as sulfonyl chlorides or sulfonyl hydrazides in the presence of an oxidizing agent are commonly used. nih.govrsc.org For instance, metal-free methods utilizing tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) can mediate the oxidative coupling of indoles with arylsulfonyl hydrazides, though this typically yields 3-sulfonylated or 2,3-disubstituted products. rsc.org Achieving selective sulfonylation at the C-6 position via this direct approach is difficult and generally results in low yields due to the lower nucleophilicity of the benzene (B151609) portion of the indole ring compared to the pyrrole (B145914) moiety.

Condensation Reactions in Indole-Sulfonamide Synthesis

Condensation reactions provide an alternative classical route, assembling the final molecule from two or more components. This strategy involves forming the sulfonamide bond (SO₂-N) as a key step. In one variation of this approach, a pre-formed indole sulfonyl chloride can be reacted with an appropriate amine. Conversely, an aminoindole can be condensed with a sulfonyl chloride. researchgate.net

A review of synthetic strategies highlights that condensation reactions are a viable method for creating indole-based sulfonamides. researchgate.net For example, indole-3-carboxaldehyde (B46971) has been successfully condensed with various sulfonamides to generate novel indolenyl sulfonamide derivatives. researchgate.net While this specific example functionalizes the C-3 position, the underlying principle of condensing an indole-containing fragment with a sulfonamide-containing fragment is a cornerstone of classical synthesis in this area. This method's success is contingent on the availability of the appropriately substituted starting materials, such as 6-amino-1-methyl-1H-indole or 1-methyl-1H-indole-6-sulfonyl chloride.

Regioselective Synthesis of 6-Substituted Indole Sulfonamides

To overcome the regioselectivity challenges inherent in direct sulfonylation, multi-step synthetic sequences starting from precursors already functionalized at the C-6 position are employed. This approach provides unambiguous control over the substitution pattern, ensuring the formation of the desired 6-sulfonylated product.

Preparation of 1-Methyl-1H-indole-6-carboxylic Acid Derivatives as Key Intermediates

A robust strategy for the regioselective synthesis of N-methyl-1H-indole-6-sulfonamide involves the use of 1-methyl-1H-indole-6-carboxylic acid as a key intermediate. sigmaaldrich.com This precursor contains the necessary N-methyl group and a functional handle at the desired C-6 position, which can be later converted into the sulfonamide group. The synthesis of this intermediate can be accomplished through a multi-step process.

The synthesis often begins with a commercially available starting material like methyl indole-6-carboxylate. sigmaaldrich.com The indole nitrogen is then methylated, a common procedure in indole chemistry. orgsyn.org This is typically achieved by treating the indole with a base, such as sodium amide or sodium hydride, to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide. orgsyn.org The resulting methyl 1-methyl-1H-indole-6-carboxylate can then be hydrolyzed to the target carboxylic acid. This saponification is generally carried out using a strong base like lithium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran, methanol, and water. prepchem.com

Table 1: Synthesis of 1-Methyl-1H-indole-6-carboxylic Acid

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | N-Methylation | Methyl indole-6-carboxylate | 1. NaH or NaNH₃2. Methyl iodide | Methyl 1-methyl-1H-indole-6-carboxylate |

Derivatization from 1-Methyl-1H-indole-6-carboxylate Precursors

With the key intermediate, 1-methyl-1H-indole-6-carboxylic acid, in hand, the next stage involves the transformation of the carboxylic acid group into the desired N-methylsulfonamide functionality. This conversion is typically not a single step and requires a sequence of reactions.

A common and effective method to achieve this is through a Curtius rearrangement. This process involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is first activated, often by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Acyl Azide (B81097): The activated acyl derivative is then reacted with an azide source, such as sodium azide, to form an acyl azide.

Curtius Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate.

Hydrolysis to Amine: The isocyanate is then hydrolyzed, typically under acidic or basic conditions, to yield 6-amino-1-methyl-1H-indole.

Sulfonylation: The resulting amine is reacted with a suitable sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base (e.g., pyridine) to form the sulfonamide, N-(1-methyl-1H-indol-6-yl)methanesulfonamide.

N-Methylation of Sulfonamide: If the final product requires a methyl group on the sulfonamide nitrogen, an additional N-methylation step would be necessary.

This sequence provides a reliable, albeit lengthy, pathway to the target compound with complete regiochemical control.

Modern Catalytic Methodologies for Indole-Sulfonamide Synthesis

Recent advancements in organic synthesis have introduced powerful catalytic methods that offer more direct and efficient routes to indole sulfonamides, sometimes circumventing the need for pre-functionalized substrates. nih.govorganic-chemistry.org These modern techniques often feature higher atom economy and milder reaction conditions.

Catalytic C-H activation and functionalization have emerged as a transformative strategy. While much of the research has focused on the more reactive C-2 and C-3 positions of the indole ring, methods for functionalizing the benzene portion are being developed. organic-chemistry.org Direct C-H sulfonylation or sulfonamidation reactions, promoted by transition-metal catalysts (e.g., palladium, rhodium, copper, or iron), can potentially install a sulfonamide group directly onto the indole core. nih.govresearchgate.net For example, methods for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds using an in-situ generated N-sulfonylamine electrophile have been reported, with indole derivatives being suitable substrates. nih.gov

Electrochemical synthesis offers another green and efficient alternative. researchgate.net Electrochemically enabled methods have been developed for the chemoselective sulfonylation of indoles using arylsulfonyl hydrazides in the presence of a redox catalyst. researchgate.net These reactions proceed under mild conditions and avoid the use of harsh chemical oxidants.

Furthermore, novel catalytic systems are continuously being explored. An iodophor/H₂O₂-mediated reaction provides a rapid and environmentally friendly method for the 2-sulfonylation of indoles, highlighting the potential of iodine-based catalysis in this field. nih.gov Although this particular method is selective for the C-2 position, it demonstrates the ongoing innovation in developing catalytic C-S bond-forming reactions on the indole scaffold. nih.gov The expansion of these modern catalytic strategies to achieve selective C-6 sulfonylation remains an active and important area of research. organic-chemistry.orguni-rostock.de

Metal-Catalyzed Sulfonamidation

Metal-catalyzed reactions are a cornerstone in the synthesis of sulfonamides, offering efficient and selective ways to form the crucial C-S and S-N bonds. Various transition metals, including rhodium and iridium, have been employed to catalyze the sulfonamidation of indoles.

Rhodium(II) catalysts, for instance, are effective in promoting the intramolecular annulations of indolyl-tethered N-sulfonyl-1,2,3-triazoles. nih.gov This process can be directed towards either a formal [3+2] cycloaddition or a C-H functionalization reaction, depending on the substrate's electronic and structural properties, leading to a variety of nitrogen-containing heterocycles. nih.gov The reaction tolerates different substituents on both the indole ring and the sulfonyl group, providing a versatile route to complex indole-based structures. nih.gov

Iridium-catalyzed reactions have also been developed for the regioselective C-H sulfonamidation of heterocycles. dntb.gov.ua These methods often proceed under mild conditions and can offer high regioselectivity, which is a significant advantage in the synthesis of complex molecules.

Electrochemical Amidation Utilizing N-Alkyl Sulfonamides in C-N Bond Formation

A greener and more sustainable approach to C-N bond formation is through electrochemical amidation. This method avoids the use of metal catalysts and chemical oxidants, instead utilizing electricity as the driving force for the reaction. dntb.gov.uanih.gov

In this process, N-alkyl sulfonamides undergo an electrochemical oxidative dehydrogenative C-H amidation with heteroarenes like indole. nih.gov The reaction is typically performed in an aqueous medium and is characterized by its broad substrate scope and operational simplicity. dntb.gov.uanih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a nitrogen-centered radical from the N-alkylsulfonamide at the anode. nih.gov This radical then adds to the indole, leading to the formation of the C-N bond. nih.gov The scalability of this electrochemical method has been demonstrated, making it a viable option for larger-scale synthesis. nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfonamide Formation

| Strategy | Catalyst/Reagent | Key Features | Relevant Compounds |

| Metal-Catalyzed Sulfonamidation | Rhodium(II) catalysts, Iridium catalysts | High efficiency and selectivity, versatile for complex structures. nih.govdntb.gov.ua | Indole-fused polycyclic compounds, Tetrahydrocarbolines. nih.gov |

| Electrochemical Amidation | Electricity (metal- and oxidant-free) | Environmentally friendly, broad substrate scope, operational simplicity. dntb.gov.uanih.gov | N-Alkylsulfonamides, various heteroarenes. nih.gov |

Derivatization at the Sulfonamide Nitrogen and Indole Core

Further diversification of the this compound scaffold can be achieved through derivatization at both the sulfonamide nitrogen and the indole core. These modifications are essential for fine-tuning the biological activity and physicochemical properties of the parent compound.

N-Alkylation and N-Acylation Strategies on Sulfonamide and Indole Nitrogens

N-Alkylation: The nitrogen atom of the sulfonamide group and the indole ring can be alkylated using various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. google.comdnu.dp.ua More modern and greener alternatives include the use of alcohols as alkylating agents, catalyzed by water-soluble metal-ligand bifunctional iridium complexes. rsc.org This method is particularly advantageous as it proceeds in water and utilizes a hydrogen autotransfer process. rsc.org Microwave-assisted N-alkylation has also been shown to be an efficient method, often leading to nearly quantitative yields under mild conditions. google.com

N-Acylation: N-acylation of sulfonamides is a common strategy to introduce a variety of functional groups. This can be achieved using acyl chlorides or anhydrides in the presence of a base or a Lewis acid catalyst. semanticscholar.orgresearchgate.net N-acylbenzotriazoles have emerged as efficient, neutral coupling reagents for the N-acylation of sulfonamides, offering high yields and an easy work-up procedure. semanticscholar.org For the indole nitrogen, chemoselective N-acylation can be challenging due to the reactivity of the C3 position. However, methods using thioesters as a stable acyl source have been developed to achieve highly chemoselective N-acylation of indoles. nih.gov

Functionalization of the Indole Ring System for Diversification

The indole ring itself provides multiple sites for functionalization, allowing for the introduction of a wide range of substituents. The sulfonamide group can act as a directing group for C-H functionalization reactions, enabling late-stage diversification of the indole core. acs.org This strategy allows for the introduction of various functional groups such as olefins, aryl groups, and halogens at specific positions on the indole ring. acs.org

Furthermore, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides, which can then be used to introduce further diversity into the indole scaffold. acs.org These metal-free photocatalytic approaches allow for the conversion of sulfonamides into sulfonyl radical intermediates, which can then be combined with various fragments. acs.org

Table 2: Derivatization Strategies for this compound Analogues

| Derivatization Site | Strategy | Reagents/Catalysts | Key Features |

| Sulfonamide Nitrogen | N-Alkylation | Alkyl halides, Alcohols with Iridium catalyst, Microwave | Versatile, green alternatives available. google.comrsc.org |

| Sulfonamide Nitrogen | N-Acylation | Acyl chlorides, Anhydrides, N-acylbenzotriazoles | High yields, introduction of diverse functional groups. semanticscholar.orgresearchgate.net |

| Indole Nitrogen | N-Alkylation | Alkyl halides, Dimethyl carbonate | Efficient, can be performed under mild conditions. google.com |

| Indole Nitrogen | N-Acylation | Thioesters | Highly chemoselective. nih.gov |

| Indole Ring | C-H Functionalization | Various catalysts directed by the sulfonamide group | Late-stage diversification, high regioselectivity. acs.org |

| Indole Ring | Photocatalytic Functionalization | Metal-free photocatalysts | Access to radical chemistry for diverse modifications. acs.org |

Structure Activity Relationship Sar and Ligand Design Principles for N Methyl 1h Indole 6 Sulfonamide Chemotypes

Systematic Substituent Effects on Biological Activity

The biological activity of N-methyl-1H-indole-6-sulfonamide chemotypes is intricately modulated by the nature and position of various substituents. These modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of its interaction with biological targets.

Impact of N-Methylation at the Indole (B1671886) Nitrogen on Potency

In the context of indole carboxamides, which share structural similarities with the sulfonamide series, N-methylation has been shown to have a variable impact on potency. For instance, in a series of substituted indole-5-carboxamides and indole-6-carboxamides developed as leukotriene antagonists, the N-methylated derivatives were found to be approximately 10-fold less potent in vitro compared to their N-unsubstituted counterparts. nih.gov This suggests that the indole N-H may be involved in a crucial hydrogen bond interaction with the receptor. However, simple structural modifications such as alkylation can drastically alter the physiological and biological properties of pharmaceutically active molecules. nih.gov The addition of a methyl group, often referred to as the "magic-methyl effect," can have a profound impact on a molecule's biological properties. nih.gov

The decision to methylate the indole nitrogen is therefore a critical design choice that must be evaluated for each specific biological target. While it can enhance metabolic stability and cell permeability, it may also disrupt key binding interactions, leading to a decrease in potency.

Role of Sulfonamide Nitrogen Substituents on Activity Modulation

The sulfonamide group is a key functional group in many marketed drugs and serves as a versatile scaffold in drug design. nih.gov The substituents on the sulfonamide nitrogen play a pivotal role in modulating the biological activity of indole-6-sulfonamides. These substituents can influence the molecule's interaction with the target protein through hydrogen bonding, hydrophobic interactions, and steric effects.

A study on a series of indoline-6-sulfonamide (B1419461) inhibitors of the bacterial enzyme DapE provides valuable insights into the SAR of this part of the molecule. Although these compounds feature an indoline (B122111) (saturated pyrrole (B145914) ring) instead of an indole, the findings offer a close approximation for the 6-sulfonamide scaffold. The study revealed that varying the N-substituent of the sulfonamide moiety led to significant differences in inhibitory potency.

| Compound | Sulfonamide N-Substituent | IC50 (µM) for DapE Inhibition |

| 10a | Piperidine (B6355638) | 54 |

| 10b | Cyclohexyl | >200 |

| 10c | Isopentyl | 44 |

| 9i | Pyrrolidine (with 5-bromo) | 130 |

| 10d | Pyrrolidine (with 5-chloro) | 172 |

| 9l | di-n-propyl (with 5-bromo) | >200 |

| 10e | di-n-propyl (with 5-chloro) | 88 |

Data sourced from a study on indoline-6-sulfonamide inhibitors of the bacterial enzyme DapE. nih.gov

The data indicates that both cyclic and acyclic substituents can be accommodated, with the isopentyl and piperidine groups yielding the most potent inhibitors in this particular series. nih.gov The sulfonamide motif offers multiple hydrogen bond donors and acceptors, enabling additional interactions with residues in the binding pocket, which can contribute to improved activity. nih.gov

Substitutions at the Indole 3-Position and their Pharmacological Consequences

The 3-position of the indole ring is often a key site for modification in drug discovery, as it is highly reactive and substituents at this position can significantly influence pharmacological activity. In the case of indole-based leukotriene antagonists, the introduction of a substituted phenylmethyl group at the 3-position was a critical design element. nih.gov

Modifications at the Indole 2, 5, and 7 Positions and Related SAR

Substitutions at other positions on the indole ring also play a crucial role in fine-tuning the pharmacological profile of this compound chemotypes.

In the development of inhibitors for hepatitis C virus (HCV) NS4B, SAR investigations focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions. nih.gov In a related series of indoline-6-sulfonamide inhibitors, replacing a bromo substituent at the 5-position with a chloro group generally led to increased inhibitory potency against the DapE enzyme and improved solubility. nih.gov For example, the 5-chloro piperidine analog (10a ) had an IC50 of 54 µM, while the corresponding 5-bromo analog was less potent. nih.gov This suggests that the electronic nature and size of the substituent at the 5-position can significantly impact activity.

While specific SAR data for substitutions at the 2 and 7-positions of this compound are limited in the provided context, it is a common strategy in indole-based drug discovery to explore these positions to optimize potency, selectivity, and pharmacokinetic properties.

Influence of Aromatic and Heteroaromatic Moieties on Binding Affinity

The introduction of aromatic and heteroaromatic moieties is a widely used strategy to enhance the binding affinity and modulate the properties of drug candidates. These groups can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if heteroatoms are present).

In the context of sulfonamides, the attachment of aryl and heteroaryl groups to the sulfonamide nitrogen can be achieved through methods like photosensitized nickel catalysis, providing access to a broad range of N-aryl and N-heteroaryl sulfonamides. researchgate.net These motifs are prevalent in many approved drugs. researchgate.net For example, in a series of α-glucosidase inhibitors, indole sulfonamide scaffolds bearing various substituted aromatic rings were synthesized and evaluated, with some compounds showing significantly better inhibitory activity than the standard drug acarbose. nih.gov The nature of the substitution on the aromatic ring, such as the presence of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the sulfonamide and its ability to interact with the target.

Bioisosteric Replacement Strategies in Compound Optimization

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties.

In the optimization of indole-based compounds, the indole nucleus itself can be a subject of bioisosteric replacement. For instance, in the development of PI3Kδ inhibitors, bioisosteric replacement of the indole moiety led to the discovery of potent and selective inhibitors. researchgate.net

More relevant to the this compound chemotype, the sulfonamide group can be considered a bioisostere for other functional groups. For example, sulfonamides are often used as bioisosteres of carboxylic acids. nih.gov This replacement can improve metabolic stability and cell permeability.

Furthermore, within the sulfonamide group itself, different substituents can be considered bioisosteres of one another. For example, replacing an aromatic ring with a heteroaromatic ring on the sulfonamide nitrogen can modulate properties such as solubility and metabolic stability while maintaining or improving biological activity. The choice of bioisosteric replacement depends on the specific goals of the optimization process, whether it is to enhance potency, reduce toxicity, or improve pharmacokinetic parameters.

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of publicly available research specifically focused on the chemical compound “this compound” and its chemotypes within the scope of the requested article structure.

The user’s instructions emphasized a strict focus on “this compound” and the exclusion of any information falling outside the specified topics. Without dedicated research on this particular compound, it is not possible to provide a detailed analysis of its SAR, the impact of isosteric replacements, or its conformational properties without resorting to speculation or including information on unrelated compounds, which would directly violate the core requirements of the request.

Therefore, the generation of an article that is both scientifically sound and strictly adherent to the user's instructions cannot be fulfilled at this time due to the absence of specific research on the subject compound in the public domain.

Mechanistic Elucidation of N Methyl 1h Indole 6 Sulfonamide Analogues at Molecular and Cellular Levels

Target Identification and Binding Site Analysis

N-methyl-1H-indole-6-sulfonamide and its analogues have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds interact with a range of biological targets, and understanding their binding modes is crucial for the development of more potent and selective therapeutic agents. This section will delve into the identified molecular targets and the analysis of their binding sites.

Tubulin Binding and Microtubule Dynamics Modulation

A significant area of research for indole-based sulfonamides is their role as tubulin inhibitors. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Compounds that interfere with tubulin dynamics are potent antimitotic agents and are widely used in cancer chemotherapy. mdpi.com

Interactions at the Colchicine (B1669291) Binding Site

Many indole-based sulfonamides exert their effects by binding to the colchicine site on β-tubulin. nih.govnih.gov This binding event disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The colchicine binding site is a pocket located at the interface between α- and β-tubulin. mdpi.com

Molecular docking and thermodynamic studies have provided insights into the specific interactions between these sulfonamide analogues and the colchicine binding site. For instance, diarylsulfonamides containing an indole (B1671886) scaffold have been shown to bind reversibly to this site. nih.gov The indole ring and its substituents play a crucial role in these interactions. The A-ring of some potent indolyl derivatives occupies a similar hydrophobic area as colchicine, interacting with residues such as Cys241, Leu248, Ala250, and Leu255. nih.gov The B-rings of these compounds also occupy the same pocket, forming hydrophobic interactions with Asn258, Met259, Lys352, and Val181. nih.gov

Furthermore, the NH group of the indole ring in some phenolic indole derivatives can form a hydrogen bond with Asnα101 in the colchicine binding site, suggesting a mechanism of tubulin inhibition. nih.gov The substitution pattern on the indole nucleus is critical for activity. For example, 4,6- or 5,6-dimethoxyindole (B14739) analogues showed significantly reduced bio-activity compared to their trimethoxyindole counterparts. nih.gov

The following table summarizes the key interacting residues and the nature of their interactions with this compound analogues at the colchicine binding site.

| Interacting Residue | Type of Interaction | Reference |

| Cys241 | Hydrophobic, Hydrogen Bond | nih.govmdpi.com |

| Leu248 | Hydrophobic | nih.gov |

| Ala250 | Hydrophobic | nih.gov |

| Leu255 | Hydrophobic, π-sulfur | nih.govmdpi.com |

| Asn258 | Hydrophobic | nih.gov |

| Met259 | Hydrophobic, π-sulfur | nih.govmdpi.com |

| Lys352 | Hydrophobic | nih.gov |

| Val181 | Hydrophobic | nih.gov |

| Asnα101 | Hydrogen Bond | nih.gov |

Estrogen Receptor-α (ER-α) Modulation Mechanisms

Analogues of this compound have also been investigated as modulators of the estrogen receptor-α (ER-α), a key target in the treatment of hormone-dependent breast cancers. These compounds can act as antagonists, blocking the proliferative effects of estrogen. nih.gov

The mechanism of ER-α antagonism by some sulfonamide-based ligands involves a novel "indirect antagonism." nih.gov Unlike traditional antagonists that directly block the coactivator binding surface, these compounds induce a conformational change in the receptor by dislocating helix 11 (h11). nih.gov This dislocation prevents the proper positioning of helix 12 (h12), which is essential for agonist activity, thereby leading to a full antagonist profile and promoting ER-α degradation. nih.gov

Specific antagonists, such as methyl-piperidino-pyrazole (B8055926) (MPP), which is an ERα-selective antagonist, have been developed and are used as pharmacological probes to study the specific roles of ERα. researchgate.netnih.gov The selectivity of these compounds for ERα over ERβ is a critical aspect of their therapeutic potential. nih.gov

Serotonin (B10506) 5-HT6 Receptor Antagonism and Ligand Interactions

The serotonin 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in brain regions associated with cognition and mood. nih.govresearchgate.net Antagonism of this receptor is a promising strategy for the treatment of cognitive deficits in neuropsychiatric disorders like Alzheimer's disease. nih.govresearchgate.net

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed as potent 5-HT6 receptor ligands. nih.gov The replacement of a naphthyl moiety with quinolinyl or isoquinolinyl fragments has been shown to increase affinity for the 5-HT6 receptor. nih.gov These antagonists are believed to exert their pro-cognitive effects by promoting the release of acetylcholine (B1216132) and glutamate (B1630785) in the cortico-limbic regions. nih.gov

Molecular modeling studies suggest that these ligands interact with key residues within the 5-HT6 receptor binding pocket. A crucial interaction is the hydrogen bond formed between the ligand and D3x32. nih.gov Additionally, π-π stacking interactions with F6x52 are also important for binding. nih.gov The indole nucleus is a common scaffold in many 5-HT6 receptor ligands, highlighting its importance in receptor recognition. nih.gov

Viral Enzyme Inhibition Studies (e.g., HCV NS5B Polymerase, Viral Proteases)

This compound analogues have also been explored as inhibitors of viral enzymes, which are essential for viral replication.

HCV NS5B Polymerase

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is a major target for antiviral drug development. nih.govwikipedia.org Indole-based inhibitors have been identified that target allosteric sites on the NS5B polymerase. nih.gov For example, some indole-based inhibitors bind to NNI site I, which is hypothesized to displace a section of the finger loop, anchoring it to the thumb domain. nih.gov

Pyrazolobenzothiazine derivatives, which can be considered structural analogues, have been shown to bind to the NS5B palm site I. nih.gov The sulfone group of an exocyclic sulfonamide in these compounds can engage in an ion-dipole interaction with the side chain of Asp318, which in turn accepts a hydrogen bond from the sulfonamidic nitrogen. nih.gov

Viral Proteases

Protease inhibitors are a crucial class of antiviral drugs that target the enzymes responsible for cleaving viral polyproteins into functional proteins. nih.gov Indole derivatives have been investigated as protease inhibitors. For instance, indole-carboxylate small molecules have been shown to act as allosteric inhibitors of HIV protease, which is a novel approach to combat drug resistance. nih.gov

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. Primary sulfonamides are well-known zinc-binding groups (ZBGs) that are highly effective in designing CA inhibitors. nih.gov

While primary sulfonamides are the most potent, N1-substituted secondary sulfonamides incorporating indole tails have also been studied. nih.gov The primary sulfonamide group binds to the Zn2+ ion in the active site, with the negatively charged nitrogen coordinating the metal ion and the proton on the nitrogen forming a hydrogen bond with the Thr199 OG1 atom. nih.gov The aromatic/heteroaromatic scaffold, such as the indole ring, further stabilizes the enzyme-ligand complex through van der Waals interactions with residues like Gln92, Val121, Phe131, Leu198, and Thr200 (in hCA II). nih.gov N1-functionalization of the sulfonamide group can significantly impact the inhibitory potency, with less hindered groups generally maintaining a higher degree of activity. nih.gov

The table below provides a summary of the key interacting residues and the nature of their interactions with this compound analogues at the carbonic anhydrase active site.

| Interacting Residue | Type of Interaction | Reference |

| Zn2+ | Coordination | nih.gov |

| Thr199 | Hydrogen Bond | nih.gov |

| Gln92 | Van der Waals | nih.gov |

| Val121 | Van der Waals | nih.gov |

| Phe131 | Van der Waals | nih.gov |

| Leu198 | Van der Waals | nih.gov |

| Thr200 | Van der Waals | nih.gov |

NMDA Receptor GluN2B Subunit Ligand Interactions

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a target of significant therapeutic interest. The receptor is a tetrameric assembly, typically composed of two GluN1 subunits and two GluN2 subunits. The four subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological properties to the receptor complex. nih.gov The GluN2B subunit, in particular, has been implicated in a variety of neurological disorders, including ischemic brain damage and neurodegenerative diseases, making it a prime target for selective antagonists. nih.govnih.gov

While direct studies on this compound are limited, research into structurally related indole derivatives has identified novel compounds that act as selective NMDA receptor antagonists with a preference for the GluN2B subunit. nih.gov For instance, a series of indole-2-carboxamide derivatives have been identified as selective antagonists for the NR2B subtype of the NMDA receptor. nih.gov The development of such selective antagonists is considered a promising therapeutic strategy, as it may allow for the inhibition of the pro-death signaling associated with GluN2B-containing NMDA receptors without affecting the pro-survival functions linked to the GluN2A subunit. nih.gov

One notable non-competitive antagonist of GluN2B-containing NMDA receptors is Ifenprodil, which exhibits a significantly higher affinity for GluN1/GluN2B receptors compared to other subunit combinations. nih.gov The binding of these antagonists is thought to interfere with the binding of the endogenous ligands, glutamate and glycine, thereby limiting receptor activation. nih.gov The unique structural motifs of these indole-based ligands are crucial for their selective interaction with the GluN2B subunit's binding pocket.

Cellular Pathway Perturbations Induced by the Compound Class

Analogues of this compound have demonstrated the ability to induce significant perturbations in cellular pathways, leading to anti-proliferative effects in various cancer cell models. These effects are primarily mediated through the induction of cell cycle arrest and apoptosis.

A number of indole-sulfonamide derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For example, certain indole derivatives can halt the cell cycle at the G2/M phase. frontiersin.org This arrest is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which play a negative regulatory role in cell cycle progression. researchgate.netmdpi.com

The induction of apoptosis, or programmed cell death, is another key mechanism of action for this class of compounds. Both extrinsic and intrinsic apoptotic pathways can be activated. The extrinsic pathway can be initiated through the upregulation of Fas receptor (FasR), while the intrinsic, or mitochondrial, pathway is often characterized by a loss of mitochondrial membrane potential. ualberta.ca This can be accompanied by an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of downstream caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. frontiersin.orgresearchgate.net Interestingly, some sulfonamide derivatives have been shown to induce apoptosis independently of p53 and Bax. nih.gov

The anti-proliferative activity of indole-sulfonamide analogues has been observed in a variety of cancer cell lines. For instance, a library of 44 indole-sulfonamide derivatives displayed cytotoxic activities against HuCCA-1, HepG2, A549, and MOLT-3 cancer cell lines. nih.govresearchgate.net The anti-proliferative effects are a direct consequence of the induced cell cycle arrest and apoptosis.

The molecular targets for these anti-proliferative effects are diverse and include tubulin and carbonic anhydrases. nih.govnih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic arrest and subsequent apoptosis. nih.govcsic.es Furthermore, the inhibition of cancer-related carbonic anhydrase isoforms, such as CA IX and CA XII, can also contribute to the anti-proliferative activity. drugbank.com

Table 1: Anti-proliferative Activity of Indole-Sulfonamide Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Indole-sulfonamide derivatives | MOLT-3 | Cytotoxic activity | nih.govresearchgate.net |

| Hydroxyl-containing bisindoles | HuCCA-1, HepG2, A549 | Anticancer activity | nih.gov |

| Indolin-2-one-based sulfonamides | MCF7 | Moderate antiproliferative effect | drugbank.com |

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562, Jurkat | Selective cytotoxicity | ualberta.ca |

| Indolesulfonamides | HeLa | Submicromolar to nanomolar antiproliferative IC50 values | csic.es |

Kinetic and Thermodynamic Binding Characterization with Biological Targets

The efficacy of this compound analogues is intrinsically linked to their binding affinity and kinetics with their respective biological targets. While comprehensive thermodynamic data is not available for all analogues, kinetic studies, particularly inhibition constants (Ki), provide valuable insights into their potency.

For instance, novel indolin-2-one-based sulfonamides have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. These studies have yielded Ki values in the nanomolar range for some derivatives against hCA II, IV, and VII, indicating potent inhibition. nih.govdrugbank.com The binding of these sulfonamides to carbonic anhydrase is typically characterized by the coordination of the sulfonamide's negatively charged nitrogen to the zinc ion within the enzyme's active site. nih.gov

In the context of tubulin inhibition, some diarylsulfonamides containing an indole scaffold have been shown to bind to the colchicine site of tubulin. researchgate.net Thermodynamic analysis of a related sulfonamide drug binding to tubulin revealed a large negative heat capacity change (ΔCp), suggesting a significant contribution from van der Waals interactions and hydrogen bonding in the drug-tubulin complex. researchgate.net The electrochemical properties of some indole-based-sulfonamide derivatives have also been studied, revealing that the oxidation process is irreversible and involves the transfer of one electron and one proton. nih.govnih.gov

Table 2: Inhibition Constants (Ki) of Indole-Sulfonamide Analogues against Carbonic Anhydrase Isoforms

| Compound Series | hCA Isoform | Ki Range (nM) | Reference |

|---|---|---|---|

| Indolin-2-one-based sulfonamides | hCA I | 42 - 8550.9 | nih.govdrugbank.com |

| hCA II | 5.9 - 761 | nih.govdrugbank.com | |

| hCA IV | 4.0 - 2069.5 | nih.govdrugbank.com | |

| hCA VII | 13.2 - 694 | nih.gov |

Computational Chemistry and in Silico Modeling of N Methyl 1h Indole 6 Sulfonamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and reactivity. While comprehensive computational studies specifically detailing N-methyl-1H-indole-6-sulfonamide are not extensively available in the public literature, the established methodologies are described below.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules crimsonpublishers.com. The primary step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. Using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), researchers can calculate the most stable three-dimensional structure of this compound nih.govnih.gov. This optimized structure is the foundation for all subsequent property calculations, providing accurate bond lengths, bond angles, and dihedral angles. Although specific optimized parameters for this compound are not detailed in the available literature, this method is standard for similar sulfonamide and indole-containing compounds nih.govresearchgate.net.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orglibretexts.org. The HOMO is the orbital most likely to donate electrons, indicating sites of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating sites of electrophilicity libretexts.orgyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A small energy gap suggests that a molecule is more reactive and polarizable, as less energy is required for electronic excitation nih.govtandfonline.com. For related sulfonamide derivatives, DFT calculations have been used to determine these energy values, which are crucial for predicting their biological activity crimsonpublishers.comresearchgate.net. A detailed FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO and mapping their distribution across the molecule to identify reactive centers.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Sulfonamide Derivative This table is a hypothetical representation based on typical values for similar compounds, as specific data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.98 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules nih.govnih.gov. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions crimsonpublishers.comnih.gov.

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen mdpi.com.

Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are typically located around hydrogen atoms crimsonpublishers.com.

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the electron-rich sulfonamide group's oxygen atoms as likely sites for electrophilic interaction, while the N-H proton of the indole (B1671886) ring and the methyl hydrogens might represent positive potential sites nih.govmdpi.com. This analysis is crucial for understanding drug-receptor interactions governed by electrostatics.

The Fukui function is a local reactivity descriptor derived from DFT that helps to quantify the reactivity of specific atomic sites within a molecule researchgate.netresearchgate.net. It measures the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the precise identification of sites prone to nucleophilic, electrophilic, or radical attack researchgate.netmdpi.com. While specific Fukui function calculations for this compound are not present in the searched literature, this analysis would be instrumental in pinpointing the exact atoms involved in chemical reactions.

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap orientjchem.org.

Chemical Softness (S) : The reciprocal of hardness; softer molecules are more reactive orientjchem.org.

Electronegativity (χ) : The ability of a molecule to attract electrons.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts additional electronic charge from the environment orientjchem.org.

These parameters are highly successful in predicting general reactivity trends and are often correlated with the biological activity of a compound series nih.govorientjchem.org. For instance, high electrophilicity and chemical softness can indicate greater biological responsiveness nih.gov.

Table 2: Representative Global Reactivity Descriptors This table contains hypothetical data to illustrate the concept, as specific calculations for this compound are unavailable.

| Descriptor | Formula | Typical Value |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.11 eV |

| Softness (S) | 1 / η | 0.24 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.09 eV |

Molecular Docking and Receptor Interaction Profiling

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when it binds to a target protein receptor nih.govnih.gov. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the optimized 3D structure of the ligand (this compound) into the binding site of a specific protein target. A scoring function then estimates the binding affinity, typically reported as a binding energy (kcal/mol), with more negative values indicating stronger binding nih.govnih.gov.

While no specific molecular docking studies for this compound were identified, research on structurally similar indole sulfonamides has demonstrated their potential to bind to various biological targets, such as aromatase and Janus kinase 3 (JAK3) nih.govsemanticscholar.org. For example, studies on dihydrobenzo[cd]indole-6-sulfonamide derivatives as TNF-α inhibitors revealed key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues like Gly121 in the protein's active site frontiersin.orgnih.govfrontiersin.org. A docking study of this compound would similarly identify key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex, providing a rationale for its potential biological activity.

Analysis of Ligand-Protein Hydrogen Bonding and Pi-Electron Interactions

The binding of a ligand to its protein target is governed by a complex network of non-covalent interactions. For indole sulfonamide derivatives, hydrogen bonds and pi-electron interactions are crucial for achieving high-affinity binding.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a key functional group for forming hydrogen bonds. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. Studies on related indole sulfonamide compounds have shown that these interactions are critical for anchoring the ligand within the active site of a protein. For instance, in studies of indole derivatives targeting the enzyme aromatase, the sulfonamide moiety has been observed to form hydrogen bonds with key amino acid residues like MET374 and ASP309. nih.gov Similarly, in the context of TNF-α inhibition, the sulfonamide group can form hydrogen bonds with the backbone carbonyl of residues such as Gly121. frontiersin.org The indole N-H group can also participate as a hydrogen bond donor, further stabilizing the ligand-protein complex.

Pi-Electron Interactions: The indole ring of this compound is an aromatic system rich in pi-electrons, making it prone to various pi-electron interactions. These are essential for molecular recognition and binding stability. nih.govmdpi.com

π-π Stacking: The indole ring can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This interaction is a major contributor to the stability of protein structures and ligand binding. mdpi.com

Cation-π Interactions: The electron-rich face of the indole ring can interact favorably with positively charged amino acid residues, such as arginine (Arg) and lysine (Lys). nih.gov This type of interaction has been shown to be significant in the binding of various indole-containing ligands to their respective receptors. nih.gov

N-H···π Interactions: A specific type of hydrogen bond where the N-H group of the indole ring interacts with the pi-system of an aromatic ring of a protein residue. Computational studies on indole-benzene complexes have quantified the stabilization energy of such interactions, highlighting their importance in biological systems. researchgate.net

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues | Reference |

| Hydrogen Bond | Sulfonamide -SO₂, -NH | MET374, ASP309, Gly121 | nih.govfrontiersin.org |

| Hydrogen Bond | Indole -NH | Carbonyl backbones, Asp, Glu | researchgate.net |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp | mdpi.com |

| Cation-π | Indole Ring | Arg, Lys | nih.gov |

Computational Prediction of Binding Energies

Molecular docking and other computational methods are employed to predict the binding affinity of a ligand to a protein, often expressed as a binding energy or docking score. These calculations help in prioritizing compounds for synthesis and experimental testing. For sulfonamide derivatives, molecular docking simulations have revealed favorable binding energies when interacting with various receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. jbclinpharm.orgmdpi.com

Construction of Predictive Models for Biological Activity

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For sulfonamide derivatives, this often involves their inhibitory concentrations (e.g., IC₅₀) against a specific enzyme or receptor. nih.govmdpi.com The three-dimensional structures of these molecules are generated and optimized.

Next, various molecular descriptors are calculated for each compound. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.govjbclinpharm.org The predictive power of the resulting model is rigorously assessed through internal and external validation methods to ensure its reliability and robustness. nih.govjbclinpharm.org

Calculation and Analysis of Quantum Chemical Descriptors for QSAR

Quantum chemical descriptors, derived from quantum mechanics calculations, provide detailed information about the electronic and geometric properties of a molecule. These descriptors are often crucial for developing accurate QSAR models. The process begins with the optimization of the molecular geometry using methods like Density Functional Theory (DFT). mdpi.com

For sulfonamide-based compounds, a variety of quantum chemical and physicochemical descriptors have been shown to be important for modeling their biological activity. jbclinpharm.orgmdpi.com Analysis of these descriptors helps identify the key molecular properties that drive the activity of the compounds.

| Descriptor Category | Example Descriptors | Significance in QSAR Models | Reference |

| Electronic | HOMO-LUMO energy gap, Dipole moment, Electrophilicity index | Describes reactivity, polarity, and charge distribution. | |

| Topological | Eccentric Connectivity Index (ECI), Topological diameter (TD) | Encodes information about molecular size, shape, and branching. | jbclinpharm.orgmdpi.com |

| Physicochemical | Lipo-affinity Index (LAI), AlogP, Polarizability (αe) | Relates to lipophilicity, solubility, and intermolecular interactions. | jbclinpharm.orgmdpi.com |

| Thermodynamic | Torsion energy (TE), Stretch energy (SE) | Reflects the conformational flexibility and steric strain of the molecule. | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. mdpi.com By simulating the movements of atoms over time, MD can be used to assess the conformational stability of the ligand within the binding pocket and to analyze the dynamics of key interactions. nih.govpensoft.net

For complexes involving sulfonamide and indole derivatives, MD simulations are used to confirm the stability of the binding mode predicted by docking. nih.govpensoft.net Key parameters are analyzed throughout the simulation:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein. Analysis of RMSF can reveal how ligand binding affects the protein's dynamics. mdpi.com

Interaction Analysis: The persistence of specific hydrogen bonds and hydrophobic contacts observed in docking can be tracked over the course of the MD simulation, providing a measure of their stability and importance for the binding event. mdpi.com

These simulations offer critical insights into how this compound and related compounds behave in a dynamic physiological environment, confirming the stability of their binding and the key interactions that mediate their biological effects. nih.govpensoft.net

In Vitro Biological Activity Spectrum of N Methyl 1h Indole 6 Sulfonamide Derivatives

Anticancer and Anti-Proliferative Activities

Derivatives of N-methyl-1H-indole-6-sulfonamide have demonstrated a broad spectrum of anticancer and anti-proliferative activities in various in vitro studies. These compounds have been shown to be effective against a range of human tumor cell lines, acting through mechanisms such as the inhibition of tubulin polymerization, induction of cell cycle arrest, and interaction with hormone receptors.

Cytotoxicity Evaluation Against Human Tumor Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. Studies have shown that these compounds exhibit significant anti-proliferative activity, with IC50 values often in the micromolar to nanomolar range. For instance, a library of 44 indole-sulfonamide derivatives was tested against four cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3), with most of the compounds showing activity against the MOLT-3 cell line acs.org. Specifically, monoindoles displayed weak to moderate cytotoxic effects, with IC50 values ranging from 46.23 to 136.09 μM acs.org. In another study, bisindoles containing a hydroxyl group showed cytotoxic activity against the HepG2 cell line with IC50 values between 7.37 and 26.00 μM acs.org.

Furthermore, some sulfonamide derivatives have shown potent cytotoxic effects against breast cancer cells, such as MDA-MB-468, with IC50 values below 30 μm nih.gov. The table below summarizes the cytotoxic activities of selected this compound derivatives against various human tumor cell lines.

Cytotoxicity of this compound Derivatives Against Human Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Monoindole Derivative (Compound 4) | HepG2 | 69.68 | acs.org |

| Monoindole Derivative (Compound 4) | A549 | 71.68 | acs.org |

| Monoindole Derivative (Compound 4) | MOLT-3 | 46.23 | acs.org |

| Bisindole Derivative (Compound 30) | HepG2 | 7.37 | acs.org |

| Acridine-Sulfonamide Hybrid (Compound 8b) | HepG2 | 14.51 | mdpi.com |

| Acridine-Sulfonamide Hybrid (Compound 8b) | HCT-116 | 9.39 | mdpi.com |

| Acridine-Sulfonamide Hybrid (Compound 8b) | MCF-7 | 8.83 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 | 4.62 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 | nih.gov |

| Indoline-5-sulfonamide (4f) | MCF7 (hypoxia) | 12.9 | nih.gov |

Tubulin Polymerization Inhibition Assays

A significant mechanism behind the anticancer activity of this compound derivatives is their ability to inhibit tubulin polymerization nih.gov. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells nih.govnih.gov. Several studies have reported the potent inhibitory effects of these compounds on tubulin assembly.

For example, a series of new indolesulfonamide analogues were synthesized and shown to inhibit tubulin polymerization in vitro nih.gov. Molecular modeling studies indicated that these compounds bind to the colchicine (B1669291) site on tubulin nih.gov. Another study on bisindole sulfonates demonstrated a dose-dependent inhibition of tubulin polymerization, with IC50 values for the most active compounds ranging from 1.7 to 10 μM benthamscience.com. A class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole (B1671886) nucleus also showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 of 0.58 ± 0.06 µM nih.gov.

The table below presents the tubulin polymerization inhibitory activity of selected this compound derivatives.

Tubulin Polymerization Inhibitory Activity of this compound Derivatives

| Compound Class | IC50 (µM) | Reference |

| 6- and 7-heterocyclyl-1H-indole derivatives (Compound 1k) | 0.58 ± 0.06 | nih.gov |

| Indole-based TMP analogue (Compound 5m) | 0.37 ± 0.07 | nih.gov |

| Indole-based TMP analogue (Compound 10k) | 2.68 ± 0.15 | nih.gov |

| Bisindole sulfonate (Compound 4a) | 2.3 | benthamscience.com |

| Bisindole sulfonate (Compound 4l) | 1.7 | benthamscience.com |

| Bisindole sulfonate (Compound 4n) | 8.1 | benthamscience.com |

| Bisindole sulfonate (Compound 4r) | 6.0 | benthamscience.com |

| Bisindole sulfonate (Compound 4t) | 10 | benthamscience.com |

| Indole/1,2,4-triazole hybrid (Compound 7i) | 3.03 ± 0.11 | mdpi.com |

Cell Cycle Distribution Studies

The inhibition of tubulin polymerization by this compound derivatives directly impacts the cell cycle, leading to an arrest in the G2/M phase nih.govresearchgate.net. This mitotic arrest prevents cancer cells from completing cell division, ultimately triggering apoptosis.

Several studies have confirmed this mechanism. For instance, new indolesulfonamide analogues were found to cause a mitotic arrest in cancer cells nih.gov. Another study on a synthetic sulfonamide chalcone demonstrated that it disrupted cell cycle progression, leading to an increased number of cells in the G2/M phase nih.gov. Similarly, certain indole-sulfonamide hybrids have been shown to induce cell cycle arrest at the G2/M phase researchgate.net. The compound Indisulam, a sulfonamide anticancer agent, is known to be a cell-cycle inhibitor that arrests the cell cycle at the G1/S transition nih.gov.

Estrogen Receptor Binding and Functional Inhibition Assays

This compound derivatives have also been investigated for their potential to interact with estrogen receptors (ERs) and inhibit estrogen-related signaling pathways, which are crucial for the growth of certain types of breast cancer nih.gov. Some indole aryl sulfonamides have been developed as effective aromatase inhibitors, which block the production of estrogen nih.gov.

One study reported that indole-based analogs showed anti-proliferative activity against estrogen receptor-dependent cancer cell lines with IC50 values ranging from 28.23 to 57.13 μM researchgate.net. These compounds were also found to compete with estradiol in an ER-α ELISA assay, with inhibitory IC50 values ranging from 1.76 to 204.75 nM researchgate.net. Another study focused on novel sulfonamide derivatives targeting aromatase in ER+ breast cancer, with some compounds demonstrating IC50 values in the low micromolar range and selective action against MCF7 breast cancer cells nih.gov.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activities.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Pathogens

Sulfonamide derivatives have been investigated for their antibacterial activity against a variety of pathogens. One study evaluated four sulfonamide derivatives against 50 clinical isolates of Staphylococcus aureus, a Gram-positive bacterium. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 512 μg/mL nih.gov. Two of the tested compounds showed strong antibacterial activity against S. aureus nih.gov.

The table below summarizes the antibacterial activity of selected sulfonamide derivatives.

Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Sulfonamide Derivative I | Staphylococcus aureus (50 clinical isolates) | 32 - 512 | nih.gov |

| Sulfonamide Derivative II | Staphylococcus aureus (50 clinical isolates) | 32 - 512 | nih.gov |

| Sulfonamide Derivative III | Staphylococcus aureus (50 clinical isolates) | 32 - 512 | nih.gov |

| N'-(1-(7-hydroxy-2-oxo-2 H -chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide (CBSH) | Staphylococcus aureus MRSA | 50 | researchgate.net |

| N'-(1-(7-hydroxy-2-oxo-2 H -chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide (CBSH) | Bacillus cereus | 40 | researchgate.net |

| N'-(1-(7-hydroxy-2-oxo-2 H -chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide (CBSH) | Pseudomonas aeruginosa | 40 | researchgate.net |

Antimalarial Activities Against Pathogenic Strains

Derivatives of indole-sulfonamide have demonstrated notable activity against pathogenic strains of malaria-causing parasites, particularly Plasmodium falciparum. In vitro evaluations have focused on determining the concentration of these compounds required to inhibit parasite growth by 50% (IC50).

One study investigated a series of indoleamide derivatives bearing a sulfonamide pharmacophore against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfK1) strains of P. falciparum. Several compounds within this series exhibited promising activity, with IC50 values in the low micromolar range. For instance, compounds designated as 22, 24, 26, and 30 showed IC50 values between 1.87 and 2.17 µM against the Pf3D7 strain and between 1.60 and 2.19 µM against the PfK1 strain, indicating their potential to overcome chloroquine resistance. nih.gov

Further research on a library of 44 indole-sulfonamide derivatives revealed that while monoindole structures were inactive, many bisindole and trisindole derivatives displayed antimalarial effects against the multidrug-resistant K1 strain of P. falciparum. acs.org The IC50 values for these active compounds were found to be in the range of 2.79–8.17 μM. The most potent compound identified in this series was a 4-OCH3 substituted bisindole derivative, which had an IC50 value of 2.79 μM. acs.org

| Compound Series/Number | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Indoleamide 22 | Pf3D7 (CQ-sensitive) | 1.87 | nih.gov |

| Indoleamide 22 | PfK1 (CQ-resistant) | 1.69 | nih.gov |

| Indoleamide 24 | Pf3D7 (CQ-sensitive) | 1.93 | nih.gov |

| Indoleamide 24 | PfK1 (CQ-resistant) | 2.12 | nih.gov |

| Indoleamide 26 | Pf3D7 (CQ-sensitive) | 2.00 | nih.gov |

| Indoleamide 26 | PfK1 (CQ-resistant) | 1.60 | nih.gov |

| Indoleamide 30 | Pf3D7 (CQ-sensitive) | 2.17 | nih.gov |

| Indoleamide 30 | PfK1 (CQ-resistant) | 2.19 | nih.gov |

| Bisindole (4-OCH3 deriv.) | K1 (Multidrug-resistant) | 2.79 | acs.org |

| Bisindoles/Trisindoles | K1 (Multidrug-resistant) | 2.79 - 8.17 | acs.org |

Neurological Receptor Ligand Affinities and Functional Modulation

Indole sulfonamide derivatives have been identified as potent ligands for key neurological receptors, demonstrating high binding affinities and functional modulation capabilities, particularly at serotonin (B10506) and NMDA receptors.

A significant body of research has focused on N-arylsulfonylindole derivatives as ligands for the serotonin 5-HT6 receptor, a target of interest for cognitive disorders. Radioligand binding assays are commonly used to determine the affinity of these compounds, expressed as the inhibition constant (Ki).

Studies on N1-arylsulfonyltryptamines found that these compounds are potent ligands for the human 5-HT6 receptor. The 5-methoxy-1-benzenesulfonyl analogue, for example, demonstrated the highest affinity in its series. mdma.ch A separate series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives also displayed high affinity for the 5-HT6 receptor, with some compounds behaving as potent antagonists in functional cAMP assays. nih.gov

Further structure-activity relationship (SAR) studies on C-5 substituted N-arylsulfonylindoles showed that while many derivatives have moderate to high affinity, substitution at this position can be detrimental to binding compared to unsubstituted analogues. mdpi.com For example, a highly active unsubstituted antagonist (PUC-10) with a Ki of 14.6 nM saw its affinity decrease when substituted with fluorine (Ki = 58 nM) or a methoxy group (Ki = 160 nM). mdpi.com These findings suggest that the electronic and steric properties of substituents on the indole ring play a crucial role in modulating receptor affinity. mdpi.com

| Compound Series | Substitution | Ki (nM) | Reference |

|---|---|---|---|

| N-Arylsulfonylindole | Unsubstituted (PUC-10) | 14.6 | mdpi.comresearchgate.net |

| N-Arylsulfonylindole | C-5 Fluorine | 58 | mdpi.com |

| N-Arylsulfonylindole | C-5 Methoxy | 160 | mdpi.com |

| N1-Azinylsulfonyl Indole | 3-quinolinyl (Compound 23) | 1.5 | nih.gov |

| N1-Azinylsulfonyl Indole | 8-isoquinolinyl (Compound 25) | 1.4 | nih.gov |

| N1-Arylsulfonyltryptamine | 5-methoxy-1-benzenesulfonyl | 0.7 | mdma.ch |

Indole derivatives have also been explored as ligands for N-methyl-D-aspartate (NMDA) receptors, specifically targeting subunits like GluN2B, which are implicated in various neurological processes.

Research into 3-substituted 1H-indoles led to the identification of (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a potent ligand for the GluN2B subunit. nih.govacs.org This compound demonstrated a very high binding affinity, with an IC50 of 8.9 nM in displacing the specific radioligand [3H]ifenprodil. nih.govacs.org Functional assays confirmed its potent activity, and molecular docking studies suggested its binding occurs at the GluN1-GluN2B subunit interface of the receptor complex. nih.govacs.org

Another study focused on a different class of indole derivatives, 4,6-dichloroindole-2-carboxylic acids, as ligands for the glycine binding site of the NMDA receptor. Within this series, compounds with sulfonamide groups at the C-3 position were synthesized and evaluated. These investigations helped to build a pharmacophore model where specific hydrogen-bond donors and acceptors are key features for high-affinity binding to this site on the NMDA receptor. ttuhsc.edu

General Enzyme Inhibition Profiles

The indole-sulfonamide scaffold is a versatile pharmacophore that has been shown to inhibit a range of enzymes through various mechanisms of action.

Carbonic Anhydrases (CAs): A series of 1-acylated indoline-5-sulfonamide derivatives were evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. These compounds showed potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) as low as 132.8 nM and 41.3 nM, respectively. mdpi.com

Ectonucleotidases: Indole acetic acid derivatives incorporating a sulfonamide group were synthesized and tested as inhibitors of ectonucleotidases, enzymes implicated in tumor progression. Several of these compounds exhibited significant inhibitory potential against enzymes like ecto-5'-nucleotidase (e5'NT/CD73), with IC50 values in the sub-micromolar range (0.32 to 0.81 µM). nih.gov

Cholinesterases: In the context of neurodegenerative diseases, indole-based sulfonamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Various derivatives displayed a wide range of inhibition profiles, with IC50 values against AChE from 0.15 to 32.10 µM and against BChE from 0.20 to 37.30 µM. nih.gov

Galectins: N-arylsulfonyl-indole-2-carboxamide derivatives were identified as inhibitors of galectin-3 (gal-3) and the C-terminal domain of galectin-8 (gal-8C). The initial hit compound showed a dissociation constant (Kd) of 783.7 µM for gal-3. Structural optimization led to derivatives with significantly improved potency, exhibiting Kd values as low as 5.6 µM against gal-8C. nih.gov

| Enzyme Target | Compound Class | Inhibitory Activity | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | Indoline-5-sulfonamide | Ki = 132.8 nM | mdpi.com |

| Carbonic Anhydrase XII | Indoline-5-sulfonamide | Ki = 41.3 nM | mdpi.com |

| Ecto-5'-nucleotidase (e5'NT) | Indole acetic acid sulfonate | IC50 = 0.32 - 0.81 µM | nih.gov |

| Acetylcholinesterase (AChE) | Indole-based sulfonamide | IC50 = 0.15 - 32.10 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Indole-based sulfonamide | IC50 = 0.20 - 37.30 µM | nih.gov |

| Galectin-3 | N-arylsulfonyl-indole-2-carboxamide | Kd = 783.7 µM (initial hit) | nih.gov |

| Galectin-8 C-Terminal | N-arylsulfonyl-indole-2-carboxamide | Kd = 5.6 µM (optimized) | nih.gov |

Q & A

Q. How should researchers validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.